(S)-2-Methoxymethoxy-1-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

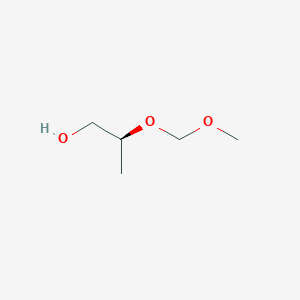

(S)-2-Methoxymethoxy-1-propanol is a chiral organic compound with the molecular formula C5H12O3 It is characterized by the presence of a methoxymethoxy group attached to a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methoxymethoxy-1-propanol typically involves the protection of the hydroxyl group in (S)-1,2-propanediol. One common method is the reaction of (S)-1,2-propanediol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Methoxymethoxy-1-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to yield this compound derivatives.

Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of (S)-2-methoxymethoxypropanal or (S)-2-methoxymethoxypropanoic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted this compound compounds.

Applications De Recherche Scientifique

(S)-2-Methoxymethoxy-1-propanol has several scientific research applications, including:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Investigated for its potential as a protecting group in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of (S)-2-Methoxymethoxy-1-propanol involves its interaction with specific molecular targets. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective functionalization of other parts of the molecule. The compound’s chiral nature also plays a role in its interactions with enzymes and other biological molecules, influencing its activity and selectivity.

Comparaison Avec Des Composés Similaires

®-2-Methoxymethoxy-1-propanol: The enantiomer of (S)-2-Methoxymethoxy-1-propanol, with similar chemical properties but different biological activities.

2-Methoxymethoxyethanol: A related compound with a shorter carbon chain.

2-Methoxymethoxy-2-methylpropane: A structurally similar compound with a branched carbon chain.

Uniqueness: this compound is unique due to its chiral nature and the presence of the methoxymethoxy group, which provides specific reactivity and selectivity in chemical reactions

Activité Biologique

(S)-2-Methoxymethoxy-1-propanol, also known by its CAS number 91191-95-6, is a compound that has garnered interest in various fields due to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its methoxy groups and a propanol backbone. Its unique structure allows it to interact with biological systems in various ways, influencing its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy against various strains is still limited.

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Preliminary studies have shown that it may induce apoptosis in cancer cells, suggesting potential as a therapeutic agent in oncology.

- Neuropharmacological Effects : Some studies indicate that this compound may influence neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases or psychiatric disorders.

The mechanism of action for this compound appears to involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It is hypothesized that this compound can bind to neurotransmitter receptors, affecting signal transduction pathways that regulate various physiological processes.

Case Studies

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial activity of this compound against common pathogens. Results showed a significant reduction in bacterial colonies when treated with varying concentrations of the compound.

- Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL Candida albicans 100 µg/mL -

Cell Viability Assay :

- In a cell viability assay using cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability, indicating potential cytotoxic effects against cancer cells.

- Table 2: Cell Viability Results

Concentration (µg/mL) % Cell Viability 10 90 50 70 100 45

Propriétés

IUPAC Name |

2-(methoxymethoxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(3-6)8-4-7-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDXFEKPXUXDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.